molecular formula C10H16N2O3 B13601759 tert-butylN-(1-carbamoylbut-3-yn-2-yl)carbamate

tert-butylN-(1-carbamoylbut-3-yn-2-yl)carbamate

Cat. No.: B13601759
M. Wt: 212.25 g/mol
InChI Key: XXCYILWLDJTWFJ-UHFFFAOYSA-N
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Description

tert-ButylN-(1-carbamoylbut-3-yn-2-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a carbamate group, and a but-3-yn-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-(1-carbamoylbut-3-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with an alkyne in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and safety considerations, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(1-carbamoylbut-3-yn-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

tert-ButylN-(1-carbamoylbut-3-yn-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butylN-(1-carbamoylbut-3-yn-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The alkyne moiety can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-(1-carbamoylbut-3-yn-2-yl)carbamate is unique due to the presence of both a carbamate group and an alkyne moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industrial settings.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-(5-amino-5-oxopent-1-yn-3-yl)carbamate

InChI

InChI=1S/C10H16N2O3/c1-5-7(6-8(11)13)12-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H2,11,13)(H,12,14)

InChI Key

XXCYILWLDJTWFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C#C

Origin of Product

United States

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